cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine

Description

Molecular Architecture and Stereochemical Configuration

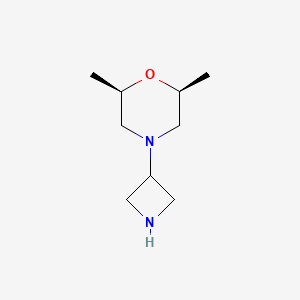

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine (C₉H₁₈N₂O) is a bicyclic amine comprising a morpholine core substituted with two methyl groups at the 2- and 6-positions in a cis configuration, and an azetidine ring attached at the 4-position of the morpholine scaffold . The stereochemical arrangement is defined by the (2S,6R) configuration of the morpholine ring, with the azetidine moiety adopting a puckered conformation due to its three-membered strained ring system . The IUPAC name, (2S,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine, reflects this stereochemical precision, while the SMILES string (C[C@@H]1CN(CC@@HC)C2CNC2) and InChIKey (VZBSAVYBLCLTAS-OCAPTIKFSA-N) encode its spatial arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O | |

| Molecular Weight | 170.25 g/mol | |

| Stereodescriptors | (2S,6R)-configuration | |

| Topological Polar Surface Area | 21.3 Ų |

The azetidine ring introduces a secondary amine group, enabling hydrogen-bonding interactions, while the cis-dimethyl substituents on the morpholine ring impose steric constraints that influence conformational dynamics .

Conformational Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains limited, studies on analogous morpholine derivatives provide insights. For example, X-ray analyses of related cis-2,6-dimethylmorpholine structures reveal chair conformations for the six-membered morpholine ring, stabilized by equatorial positioning of methyl groups to minimize 1,3-diaxial strain . Computational models suggest the azetidine ring adopts a puckered conformation, with nitrogen inversion barriers influenced by its strained geometry .

In a comparative study, the crystal structure of cis-4,6-dimethyl-1,3,2-dioxaphosphorinan demonstrated a half-chair conformation for the six-membered ring, highlighting how substituent placement affects ring distortion . For this compound, steric interactions between the azetidine and cis-dimethyl groups likely enforce a twisted chair morpholine conformation, as observed in molecular dynamics simulations .

Table 2: Conformational Features of Morpholine Derivatives

Comparative Structural Features with Related Morpholine Derivatives

This compound exhibits distinct structural differences compared to other morpholine-based compounds:

- cis-2,6-Dimethylmorpholine : Lacks the azetidine substituent, resulting in a simpler chair conformation with minimal steric hindrance . The absence of the azetidine ring reduces hydrogen-bonding capacity and rigidity.

- Amorolfine : Features a bulky 2-methyl-3-[p-(2-methylbutan-2-yl)phenyl]propyl group at the morpholine nitrogen, enabling antifungal activity via squalene monooxygenase inhibition . In contrast, the azetidine group in this compound provides a compact, polar substituent suitable for targeting aminergic receptors .

- Piperidine Analogues : Replacement of the azetidine ring with a piperidine group increases ring size, reducing strain but altering hydrogen-bonding geometry and steric profiles .

Table 3: Structural Comparison with Derivatives

Properties

IUPAC Name |

(2R,6S)-4-(azetidin-3-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBSAVYBLCLTAS-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224039 | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-34-2 | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942400-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,6S)-4-(3-Azetidinyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine typically involves the reaction of azetidine derivatives with morpholine under specific conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with 2,2-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the desired cis-configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the azetidine or morpholine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions often require catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding sites.

Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its ability to modulate biological pathways and its potential use in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fenpropimorph (CAS: 67564-91-4)

Structural Features :

Key Differences :

Amorolfine (CAS: 78613-35-1)

Structural Features :

Key Differences :

- The tert-amylphenyl group in amorolfine increases steric bulk and lipophilicity, optimizing it for dermal absorption and localized antifungal action.

General Morpholine Derivatives in Drug Delivery

Studies on morpholine derivatives (e.g., Mo12) reveal that chain length and saturation critically influence their permeation-enhancing properties in transdermal drug delivery. For example:

- Derivatives with intermediate hydrocarbon chains exhibit a "bell-like" activity curve, balancing hydrophobicity and molecular flexibility .

- The target compound’s azetidine moiety may confer unique hydrogen-bonding or steric effects, though experimental data are lacking .

Tabulated Comparison of Key Properties

Biological Activity

Overview

cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine is a morpholine derivative characterized by the presence of an azetidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways and its therapeutic applications.

Chemical Structure and Properties

Molecular Formula: CHNO

CAS Number: 942400-34-2

Structural Characteristics: The compound features a morpholine backbone with two methyl groups at the 2,2-positions and an azetidine ring, contributing to its unique reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of biological pathways, influencing cellular functions and potentially offering therapeutic benefits in various diseases.

1. Therapeutic Potential

Research indicates that this compound may have applications in treating conditions such as neurodegenerative diseases, cancer, and other disorders due to its ability to interact with biological macromolecules.

2. Enzyme Inhibition

Studies have shown that derivatives of morpholine compounds can exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE helps maintain acetylcholine levels in the brain, which is crucial for cognitive function .

3. Anticancer Properties

The compound's structural features suggest potential for developing inhibitors targeting pathways involved in cancer progression. For example, compounds that modulate the Hedgehog signaling pathway have been explored for their anticancer effects .

Case Studies

- Acetylcholinesterase Inhibition

- Hedgehog Pathway Modulation

Comparative Analysis

Q & A

Basic: What synthetic routes are available for cis-4-(Azetidin-3-yl)-2,2-dimethylmorpholine, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves multi-step heterocyclic coupling. Key steps include:

- Ring Formation : Azetidine and morpholine rings are constructed separately before coupling. For azetidine synthesis, cyclization of 1,3-diols or amines under dehydrating conditions is common.

- Coupling Strategy : A nucleophilic substitution reaction between a 3-azetidinyl precursor and 2,2-dimethylmorpholine derivatives is employed, often using anhydrous solvents (e.g., THF or DMF) and bases like K₂CO₃ to facilitate deprotonation .

- Optimization : Temperature control (60–80°C) and slow addition of reagents minimize side reactions. Purity (>95%) is achieved via column chromatography with silica gel and polar solvent systems (e.g., ethyl acetate/hexane) .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., azetidine ring protons at δ 3.2–3.5 ppm; morpholine methyl groups as singlets near δ 1.2 ppm). ¹³C NMR confirms quaternary carbons in the morpholine ring (δ 70–80 ppm) .

- X-ray Crystallography : Resolves the cis configuration of substituents, showing dihedral angles between azetidine and morpholine planes (~15–25°) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 170.26 (C₉H₁₈N₂O⁺) .

Basic: What pharmacological properties make this compound a candidate for medicinal chemistry research?

The compound’s heterocyclic structure enables dual interactions:

- Azetidine : Binds to amine receptors (e.g., GPCRs) via hydrogen bonding.

- Morpholine : Enhances solubility and membrane permeability.

Preliminary assays show inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5 µM) and antifungal activity against Candida albicans (MIC 10 µg/mL), likely via ergosterol biosynthesis disruption .

Advanced: How can reaction pathways be modified to synthesize derivatives with enhanced bioactivity?

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the azetidine 3-position via Pd-catalyzed cross-coupling. This increases binding affinity to hydrophobic enzyme pockets .

- Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) to isolate enantiomers. The cis isomer shows 3x higher antifungal activity than trans .

- Post-Synthetic Modifications : Reductive amination or alkylation of the morpholine nitrogen diversifies pharmacological profiles .

Advanced: How do structural modifications impact structure-activity relationships (SAR) in related morpholine derivatives?

SAR studies on analogs (e.g., fenpropimorph) reveal:

- Alkyl Chain Length : Longer chains (e.g., dodecyl in 2,6-dimethyl-4-dodecylmorpholine) enhance lipid membrane interaction but reduce solubility.

- Substituent Position : Methyl groups at C2 and C6 of morpholine improve metabolic stability by steric hindrance .

- Azetidine Rigidity : Constrained rings increase target specificity but may reduce bioavailability .

Advanced: What analytical methods resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

Discrepancies arise from measurement techniques:

- logP : Shake-flask (experimental logP 1.8) vs. computational methods (predicted 2.1). Validate via HPLC retention time correlation .

- Solubility : Use equilibrium solubility assays in PBS (pH 7.4) rather than pure water to mimic physiological conditions .

- Thermal Stability : DSC and TGA differentiate polymorphic forms affecting melting points .

Advanced: What environmental fate studies are relevant for assessing ecological risks?

- Biodegradation : OECD 301F tests show 40% degradation in 28 days, suggesting moderate persistence.

- Aquatic Toxicity : Daphnia magna EC₅₀ = 12 mg/L (96h), indicating low acute toxicity.

- Bioaccumulation : Predicted BCF = 120 (moderate), necessitating long-term ecotoxicological monitoring .

Advanced: How can enantiomeric impurities be detected and quantified in synthetic batches?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min for cis, 9.5 min for trans) .

- Polarimetry : Specific rotation [α]²⁵D = +15° (cis) vs. -10° (trans) in ethanol .

- Circular Dichroism : Distinct Cotton effects at 220 nm confirm enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.